ETHYL 4,4,4-TRIFLUORO-3-[(E)-2-PHENYLHYDRAZONO]BUTANOATE
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Overview
Description
ETHYL 4,4,4-TRIFLUORO-3-[(E)-2-PHENYLHYDRAZONO]BUTANOATE: is a synthetic organic compound characterized by the presence of trifluoromethyl and phenylhydrazono groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4,4,4-TRIFLUORO-3-[(E)-2-PHENYLHYDRAZONO]BUTANOATE typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with phenylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4,4,4-TRIFLUORO-3-[(E)-2-PHENYLHYDRAZONO]BUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce ethyl 4,4,4-trifluoro-3-aminobutanoate.
Scientific Research Applications
ETHYL 4,4,4-TRIFLUORO-3-[(E)-2-PHENYLHYDRAZONO]BUTANOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 4,4,4-TRIFLUORO-3-[(E)-2-PHENYLHYDRAZONO]BUTANOATE involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The hydrazone linkage can form reversible covalent bonds with target proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4,4,4-TRIFLUOROACETOACETATE: Similar in structure but lacks the hydrazone group.
ETHYL 4,4,4-TRIFLUORO-2-BUTYNOATE: Contains a triple bond instead of the hydrazone linkage.
PHENYLHYDRAZINE: Lacks the trifluoromethyl group and ester functionality.
Uniqueness
ETHYL 4,4,4-TRIFLUORO-3-[(E)-2-PHENYLHYDRAZONO]BUTANOATE is unique due to the combination of trifluoromethyl and phenylhydrazono groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
ethyl (3E)-4,4,4-trifluoro-3-(phenylhydrazinylidene)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c1-2-19-11(18)8-10(12(13,14)15)17-16-9-6-4-3-5-7-9/h3-7,16H,2,8H2,1H3/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFNVXSZHLNSCL-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NNC1=CC=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C(=N\NC1=CC=CC=C1)/C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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